
4-Bromo-3-(difluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(difluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)aniline typically involves the bromination of 3-(difluoromethyl)aniline. One common method is to start with 3-(difluoromethyl)aniline and react it with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 4-position of the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(difluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Coupling: Biaryl compounds or other complex aromatic structures.
Applications De Recherche Scientifique
4-Bromo-3-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug development, particularly in designing kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(difluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Bromoaniline: Lacks the difluoromethyl group, making it less lipophilic and potentially less stable.
3-(Difluoromethyl)aniline:
Uniqueness
4-Bromo-3-(difluoromethyl)aniline is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom allows for further functionalization through substitution reactions. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6BrF2N |
|---|---|
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
4-bromo-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6BrF2N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 |
Clé InChI |
DXRXPKPXEUVPAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



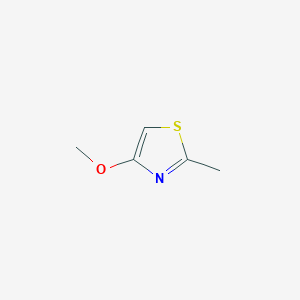
![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
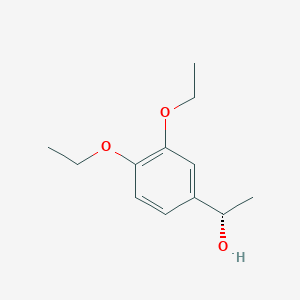


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
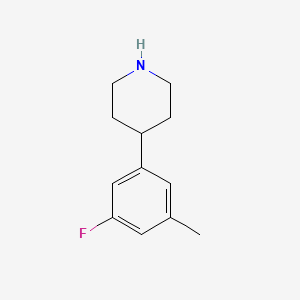
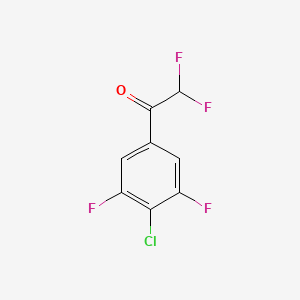
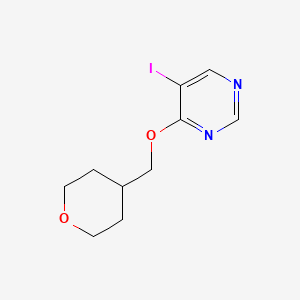
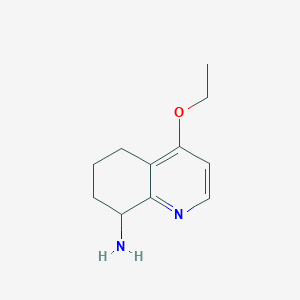
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)
